1,5-Diphenyl-1H-1,2,3-triazole 1,5-Diphenyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 4874-85-5
VCID: VC2494483
InChI: InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H
SMILES: C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3
Molecular Formula: C14H11N3
Molecular Weight: 221.26 g/mol

1,5-Diphenyl-1H-1,2,3-triazole

CAS No.: 4874-85-5

Cat. No.: VC2494483

Molecular Formula: C14H11N3

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diphenyl-1H-1,2,3-triazole - 4874-85-5

Specification

CAS No. 4874-85-5
Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
IUPAC Name 1,5-diphenyltriazole
Standard InChI InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H
Standard InChI Key LVMHTARDQMFJFA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Structural Characteristics

1,5-Diphenyl-1H-1,2,3-triazole (CAS: 4874-85-5) consists of a 1,2,3-triazole core with phenyl groups attached at positions 1 and 5. The triazole ring contains three consecutive nitrogen atoms in positions 1, 2, and 3, creating an electron-rich heterocyclic system. The phenyl substituents contribute to the compound's aromaticity, stability, and ability to engage in π-stacking interactions with biological targets.

The planarity of the triazole ring, combined with the rotational flexibility of the phenyl substituents, allows the molecule to adopt various conformations, enhancing its ability to interact with diverse biological receptors. This conformational flexibility is a key factor in the compound's versatile biological activities.

Physical and Chemical Properties

1,5-Diphenyl-1H-1,2,3-triazole possesses distinctive physical and chemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes these key properties:

PropertyValueDescription
Molecular FormulaC₁₄H₁₁N₃The compound contains 14 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms
Molecular Weight221.26 g/molModerate molecular weight suitable for drug-like properties
IUPAC Name1,5-diphenyltriazoleSystematic nomenclature according to IUPAC rules
InChIInChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11HUnique chemical identifier that specifies the molecular structure
Canonical SMILESC1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3Line notation describing the molecular structure
Solubility13 μg/mL (pH 7.4)Limited aqueous solubility at physiological pH

Spectroscopic Characteristics

Spectroscopic methods provide valuable tools for identifying and characterizing 1,5-Diphenyl-1H-1,2,3-triazole. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for distinguishing between 1,5- and 1,4-disubstituted triazole isomers. In ¹H NMR, the 1,5-isomer exhibits a characteristic singlet for the triazole proton at approximately δ 7.85 ppm in CDCl₃. This chemical shift differs significantly from that observed in 1,4-isomers due to the different electronic environments around the triazole proton.

In ¹³C NMR spectroscopy, the triazole carbon atoms of the 1,5-isomer typically resonate in the range of δ 125-137 ppm. Mass spectrometry further confirms the molecular weight and fragmentation pattern, while infrared spectroscopy reveals characteristic absorption bands for the triazole ring and phenyl substituents.

Synthesis Methods

Regioselective Synthesis Approaches

Several approaches have been developed to achieve regioselective synthesis of 1,5-Diphenyl-1H-1,2,3-triazole:

  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a powerful method for the selective preparation of 1,5-disubstituted triazoles. Catalysts such as RuCl(COD)Cp* have shown excellent regioselectivity toward 1,5-isomers, operating through a distinct mechanistic pathway compared to copper catalysts.

  • Lanthanide complexes, particularly Ln[N(SiMe₃)₂]₃, have also demonstrated effectiveness in promoting 1,5-selectivity in triazole synthesis. These catalysts activate the azide component through coordination with the nitrogen atoms, directing the cycloaddition to favor the 1,5-regioisomer.

  • Iron-catalyzed cycloaddition represents a more sustainable alternative, though optimization of reaction conditions is crucial to achieve satisfactory regioselectivity and yields.

Recent studies have explored the application of computational methods to optimize reaction conditions and catalyst design for improved regioselectivity. Density Functional Theory (DFT) calculations have provided valuable insights into transition-state geometries and activation energies, guiding experimental approaches to enhance the efficiency of 1,5-Diphenyl-1H-1,2,3-triazole synthesis.

Challenges and Recent Advancements

Despite advances in synthetic methodologies, challenges remain in the preparation of 1,5-Diphenyl-1H-1,2,3-triazole, particularly when scaling up production or when working with complex substrates. Some common challenges include:

  • Low yields under non-catalytic conditions, requiring careful optimization of reaction parameters.

  • Purification difficulties when separating mixtures of regioisomers.

  • Catalyst deactivation or side reactions, especially in the presence of functional groups that can coordinate with metal catalysts.

Recent advancements have addressed these challenges through innovative approaches, including:

  • Microwave-assisted synthesis, which provides rapid reaction times and improved yields for functionalized triazoles.

  • Flow chemistry techniques that enhance reaction efficiency and facilitate scale-up.

  • Development of more robust and selective catalysts that maintain activity even in the presence of potentially interfering functional groups.

Biological Activities

Anticancer Properties

1,5-Diphenyl-1H-1,2,3-triazole derivatives have demonstrated significant anticancer activities across various cancer cell lines. The anticancer properties primarily stem from the compound's ability to interact with specific enzymes involved in cell proliferation, such as thymidylate synthase (TS), which plays a crucial role in DNA synthesis.

A case study involving 1,2,3-triazole derivatives demonstrated remarkable antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The most effective compound exhibited an IC₅₀ value of 1.1 μM against MCF-7 cells, outperforming standard anticancer drugs like doxorubicin and 5-fluorouracil. Table 2 summarizes these findings:

CompoundCell LineIC₅₀ (μM)
Compound 9MCF-7 (Breast cancer)1.1
Compound 9HCT-116 (Colon cancer)2.6
Compound 9HepG2 (Liver cancer)1.4

These results suggest that structural modifications to the triazole scaffold can significantly enhance anticancer efficacy. The mechanism of action appears to involve inhibition of key enzymes in cancer cell metabolism, as well as potential interference with signaling pathways that regulate cell proliferation and survival.

Additionally, derivatives of 1H-1,2,3-triazolo[4,5-b]pyrazines, which share structural similarities with 1,5-Diphenyl-1H-1,2,3-triazole, have shown potent inhibition against c-Met kinases with IC₅₀ values as low as 0.005 μM. This indicates that modifications of the triazole structure can lead to highly effective anticancer agents targeting specific kinases involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of 1,5-Diphenyl-1H-1,2,3-triazole and its derivatives have been extensively investigated. Research has demonstrated that these compounds effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

Studies evaluating the antimicrobial activity of triazole derivatives against S. aureus revealed both bacteriostatic and bactericidal effects, with Minimum Inhibitory Concentration (MIC) values as low as 128 μg/mL. Scanning Electron Microscopy (SEM) analysis of bacterial biofilms treated with these compounds showed significant morphological changes, indicating disruption of bacterial cell structures and biofilm integrity.

The antimicrobial mechanism likely involves interaction with bacterial cell membranes and interference with essential metabolic processes. The triazole ring may also contribute to inhibition of specific bacterial enzymes involved in cell wall synthesis or nucleic acid metabolism.

Anti-inflammatory Activity

1,5-Diphenyl-1H-1,2,3-triazole derivatives have shown promising anti-inflammatory properties in various experimental models. The anti-inflammatory effects appear to be mediated through multiple pathways, including inhibition of inflammatory mediators and modulation of immune responses.

Research suggests that these compounds may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing nitric oxide production in activated microglial cells. One particular derivative demonstrated an IC₅₀ value of approximately 2.91 μM for inhibiting nitric oxide production, highlighting its potent anti-inflammatory activity.

These findings suggest potential applications in treating inflammatory conditions, particularly those involving neuroinflammation. The ability to modulate microglial activation makes these compounds candidates for addressing neuroinflammatory components of neurodegenerative diseases.

Neuroprotective Effects

Neuroprotective properties have been attributed to certain triazole derivatives, including those related to 1,5-Diphenyl-1H-1,2,3-triazole. These compounds have demonstrated the ability to cross the blood-brain barrier and provide protection against neurotoxic agents, making them potential candidates for treating neurodegenerative disorders.

In scopolamine-induced Alzheimer's models in mice, treatment with triazole compounds resulted in improved learning and memory functions, suggesting potential applications in addressing cognitive impairment. The neuroprotective effects may be related to the compounds' antioxidant properties, ability to modulate neurotransmitter systems, or influence on neuroinflammatory processes.

Furthermore, some triazole derivatives have shown activity as cholinesterase inhibitors. A study highlighted the synthesis of 1,5-diphenyl-3-amino-1,2,4-triazoles that effectively inhibited cholinesterase with IC₅₀ values reaching up to 1 mM. Mechanistic studies identified mixed-type inhibition as the mode of action, suggesting potential applications in treating conditions associated with cholinergic dysfunction.

Research Applications

Medicinal Chemistry Applications

The unique structural and biological properties of 1,5-Diphenyl-1H-1,2,3-triazole make it a valuable scaffold in medicinal chemistry. The compound's rigid framework provides a stable platform for designing molecules with specific interactions with biological targets.

In drug discovery, 1,5-Diphenyl-1H-1,2,3-triazole serves as a pharmacophore in developing enzyme inhibitors, particularly targeting protein kinases. Its derivatives have been investigated as selective inhibitors of c-Met kinases and as potential anticancer agents. The triazole ring's ability to participate in hydrogen bonding, π-stacking, and dipole-dipole interactions enhances binding to target proteins.

Structure-activity relationship (SAR) studies have explored various substitution patterns to optimize biological activity. For example, introducing electron-withdrawing groups (such as NO₂ or CN) can increase dipole-dipole interactions with catalytic sites, while bulky substituents (like tert-butyl groups) can improve hydrophobic binding at the cost of potentially reducing solubility. These studies provide valuable insights for rational drug design using the 1,5-Diphenyl-1H-1,2,3-triazole scaffold.

Material Science Applications

Beyond biological applications, 1,5-Diphenyl-1H-1,2,3-triazole has found applications in material science, particularly in polymer chemistry and the development of functional materials. The triazole unit can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.

The compound's ability to form coordination complexes with metals opens avenues for creating new materials with tailored functionalities. These metal-triazole complexes have potential applications in catalysis, sensing, and as components of advanced materials with unique electronic or optical properties.

Recent research has explored the incorporation of triazole units into the development of polymers and nanomaterials, leveraging the unique structural properties of these heterocycles to create materials with enhanced performance characteristics.

Agrochemical Applications

The biological activities of 1,5-Diphenyl-1H-1,2,3-triazole extend to potential agrochemical applications. Derivatives of this compound have been investigated as fungicides and herbicides, exploiting their ability to interact with biological systems in plant pathogens and weeds.

These applications leverage the compound's antimicrobial properties and its potential to inhibit specific enzymes or metabolic pathways in target organisms. The development of triazole-based agrochemicals aims to enhance crop protection while minimizing environmental impact, addressing the growing demand for sustainable agricultural solutions.

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